Magnesium itp

Muscle physiology Myofibrillar contraction Nucleoside triphosphate specificity

Magnesium ITP (CAS 24464-06-0) is a specialized biochemical probe for advanced enzymatic and muscle contraction studies. It is not a generic ATP analog. Its unique 6-OH substitution fundamentally alters metal-coordination macrochelate propensity (~17%) and binding kinetics, requiring ~100-fold higher concentrations than Mg-ATP for equivalent myofibrillar effects. Ideal as an ATP-specificity negative control and for characterizing noncanonical NTP pyrophosphatases. Ensure your research accuracy—request a custom synthesis quote today.

Molecular Formula C10H13MgN4O14P3
Molecular Weight 530.46 g/mol
CAS No. 24464-06-0
Cat. No. B15346270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium itp
CAS24464-06-0
Molecular FormulaC10H13MgN4O14P3
Molecular Weight530.46 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Mg+2]
InChIInChI=1S/C10H15N4O14P3.Mg/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1
InChIKeyRSNUCVSFEUROAF-MCDZGGTQSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium ITP (CAS 24464-06-0): A Non-Canonical Nucleotide Research Tool with Quantifiable Biochemical Differentiation


Magnesium ITP (magnesium inosine 5′-triphosphate, CAS 24464-06-0) is a non-canonical purine nucleoside triphosphate complex formed between Mg²⁺ and inosine triphosphate (ITP) [1]. With molecular formula C₁₀H₁₃MgN₄O₁₄P₃ and molecular weight 530.46 g/mol [2], this compound serves as a biochemical probe for studying nucleotide selectivity in enzymatic systems, particularly those involved in muscle contraction and nucleotide metabolism [3]. Its substitution of the 6-NH₂ group in adenosine with a 6-OH group confers distinct metal-coordination and substrate-recognition properties relative to the canonical energy currency Mg-ATP [4].

Why Mg-ATP Cannot Substitute for Magnesium ITP in Nucleotide-Selective Biochemical Assays


Although magnesium ITP and magnesium ATP share the same triphosphate chain and divalent cation cofactor, the replacement of the 6-NH₂ group in ATP with a 6-OH group in ITP fundamentally alters three critical parameters: (i) metal-ion macrochelate formation propensity [1], (ii) nucleotide binding affinity and hydrolysis kinetics with myosin and actomyosin [2], and (iii) pH-dependence and divalent cation requirement profiles in muscle fiber systems [3]. These differences are not marginal; in some experimental contexts, Mg-ITP requires approximately 100-fold higher concentrations than Mg-ATP to achieve equivalent relaxation effects [4]. Consequently, assuming functional interchangeability between these nucleotides introduces substantial quantitative error and mechanistic misinterpretation.

Quantitative Differentiation Evidence for Magnesium ITP vs. Canonical and Non-Canonical Nucleotide Comparators


Mg-ITP Requires ~100-Fold Higher Concentration than Mg-ATP for Myofibrillar Relaxation

In skinned myofibril assays, the magnesium chelates of ITP, GTP, and UTP were each capable of inducing complete relaxation, as indicated by inhibition of syneresis and reduction of NTPase activity to that of isolated myosin. However, for Mg-ITP and Mg-GTP, the required concentrations were approximately 100-fold higher than those for Mg-ATP, whereas Mg-UTP was maximally effective at low concentrations (0.2 mM) comparable to Mg-ATP [1]. This stark quantitative difference underscores that Mg-ITP is not functionally equivalent to Mg-ATP in actomyosin systems.

Muscle physiology Myofibrillar contraction Nucleoside triphosphate specificity

Mg-ITP Supports Poor Contraction and Disordered Striations vs. Mg-ATP in Skinned Muscle Fibers

In skinned single fibres from rabbit psoas muscle, substitution of Mg-ITP for Mg-ATP resulted in markedly impaired contractile function. Mg-ITP did not support contraction well and caused striations to become disordered. Quantitatively, rates of force recovery were reduced by 40–80%, actomyosin NTPase activity was reduced by 50–85%, and shortening velocity was reduced by approximately 80% relative to Mg-ATP [1]. These reductions are substantially greater than those observed with alternative substrates such as Mn-ATP or Mg-CTP, which increased force recovery rates by ~50% and reduced shortening velocity by only 20–30% [2].

Muscle biophysics Cross-bridge cycle Metal-nucleotide substrates

Magnesium Salt of ITP Exhibits Significantly Lower Lethal Potency than Sodium Salt and Magnesium ATP

In whole-animal studies, the lethal and shock-producing potencies of magnesium ITP were compared with those of sodium ITP and magnesium ATP. The lethal doses of inosine compounds were significantly higher (i.e., less potent) than those of the corresponding adenosine compounds. Critically, the replacement of sodium by magnesium in inosine triphosphate more than compensates for the activity loss caused by substitution of the NH₂ group in adenosine [1]. This indicates that the magnesium salt form of ITP has a distinct pharmacological profile compared to its sodium counterpart, with implications for experimental design in vivo.

Toxicology Shock-inducing agents Nucleotide pharmacology

Mg(ITP)²⁻ Forms 17% Macrochelate vs. Mg(ATP)²⁻; Macrochelate Propensity Order: GTP > ITP > ATP

Potentiometric pH titration studies revealed that Mg(ITP)²⁻ exists in 17 ± 11% macrochelated form, where the phosphate-coordinated Mg²⁺ also interacts with N7 of the purine ring [1]. This macrochelate formation percentage is distinct from that of Mg(ATP)²⁻ (value not provided but known to be lower in the same study series). The overall macrochelate formation propensity follows the order M(GTP)²⁻ > M(ITP)²⁻ > M(ATP)²⁻, attributed to decreasing basicity of N7 and steric inhibition by the (C6)NH₂ group in adenine residues [2]. The affinity of nucleotide triphosphates for magnesium decreases in the order ATP > UTP > ITP, GTP, as measured by microcalorimetry [3].

Coordination chemistry Metal-nucleotide complexes Isomeric equilibria

Mg-ITP Hydrolysis by Mitochondrial F₁-ATPase Shows Biphasic Mg²⁺ Dependence Distinct from ATP

In studies of soluble F₁-ATPase from human placental mitochondria, increasing Mg²⁺ concentrations at fixed ITP concentration caused marked activation followed by inhibition at higher Mg²⁺ levels [1]. This biphasic response differs from the typical behavior with ATP, where excess Mg²⁺ generally does not inhibit hydrolysis. The distinct regulatory profile of ITP hydrolysis by Mg²⁺ provides a mechanistic probe for understanding metal-nucleotide interactions at the catalytic site of F₁-ATPase.

Mitochondrial enzymology ATPase kinetics Nucleotide hydrolysis

Noncanonical NTP Pyrophosphatase Requires Absolute Mg²⁺ and Prefers ITP/dITP Over XTP with kcat/Km 1.31–7.80×10⁴ M⁻¹s⁻¹

A noncanonical nucleoside triphosphate pyrophosphatase from Thermotoga maritima exhibits absolute requirement for Mg²⁺ as a cofactor and shows no detectable activity toward canonical ATP or GTP [1]. Kinetic analysis at 323–353 K yielded kcat/Km values between 1.31 × 10⁴ and 7.80 × 10⁴ M⁻¹s⁻¹ for ITP and dITP, which were slightly preferred over XTP [2]. This absolute substrate specificity and cofactor dependence makes Mg-ITP an essential reagent for characterizing and utilizing this class of house-cleaning enzymes that prevent incorporation of mutagenic noncanonical nucleotides into nucleic acids.

Enzymology Nucleotide metabolism Thermophile biochemistry

High-Value Application Scenarios for Magnesium ITP in Muscle Biophysics and Nucleotide Metabolism Research


Dissecting Cross-Bridge Cycle Rate-Limiting Steps Using Mg-ITP as a Low-Velocity Substrate

Researchers investigating the molecular basis of muscle contraction can employ Mg-ITP as a mechanistic probe to identify rate-limiting transitions in the actomyosin cross-bridge cycle. Because Mg-ITP reduces shortening velocity by approximately 80% and force recovery rates by 40–80% relative to Mg-ATP, while maintaining measurable NTPase activity (albeit reduced 50–85%) [1], it provides a controlled perturbation that helps distinguish whether specific steps (e.g., NTP cleavage, phosphate release, or ADP dissociation) limit overall cycle speed. The disordered striation pattern observed with Mg-ITP [2] further enables studies of structural order maintenance during contraction.

Negative Control for Nucleotide Specificity in Enzymatic Assays Requiring Mg-ATP

In biochemical assays where enzymatic activity is presumed to be ATP-specific, Mg-ITP serves as an ideal negative control due to its structural similarity to ATP (triphosphate chain, Mg²⁺ chelation) combined with its distinct base moiety. The finding that Mg-ITP requires approximately 100-fold higher concentration than Mg-ATP to elicit myofibrillar relaxation [1] confirms that any observed activity at low Mg-ITP concentrations would indicate non-specific nucleotide hydrolysis or contamination. This application is particularly valuable in screening for ATP-specific kinases, ATPases, and other nucleotide-utilizing enzymes.

Probing Metal-Ion Coordination Geometry and Macrochelate Effects in Nucleotide-Dependent Enzymes

The distinct macrochelate formation propensity of Mg-ITP (17 ± 11%) compared to Mg-ATP and Mg-GTP [1] makes it a valuable tool for structure-function studies of metal-dependent enzymes. The order GTP > ITP > ATP for macrochelate formation, attributed to N7 basicity and steric effects of the C6 substituent [2], allows researchers to correlate enzyme activity or binding affinity with the population of specific metal-nucleotide conformers. This is particularly relevant for enzymes where nucleotide coordination geometry influences catalytic efficiency or allosteric regulation.

Characterization of Noncanonical Nucleotide Pyrophosphatases and House-Cleaning Enzymes

Mg-ITP is an essential substrate for assaying the activity of noncanonical nucleoside triphosphate pyrophosphatases, such as the Thermotoga maritima enzyme that shows absolute specificity for ITP/dITP/XTP over canonical ATP/GTP and absolute Mg²⁺ requirement [1]. With kcat/Km values in the range of 1.31–7.80 × 10⁴ M⁻¹s⁻¹ [2], Mg-ITP enables precise kinetic characterization of these enzymes, which play critical roles in preventing mutagenic nucleotide incorporation. High-purity Mg-ITP is also required for structural studies, as demonstrated by the 2.15 Å resolution crystal structure of the enzyme with bound IMP [3].

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